O-(2-Isopropylphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Isopropylphenyl)hydroxylamine is an organic compound with the molecular formula C9H13NO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-isopropylphenyl group. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Isopropylphenyl)hydroxylamine typically involves the reaction of 2-isopropylphenol with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 2-isopropylphenol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: O-(2-Isopropylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
O-(2-Isopropylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-Isopropylphenyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can donate electrons to form bonds with electrophiles, facilitating the formation of new chemical bonds. This property makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- 2,4-Dinitrophenylhydroxylamine (DPH)
Comparison: O-(2-Isopropylphenyl)hydroxylamine is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other hydroxylamine derivatives. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it suitable for specific applications where other hydroxylamine derivatives may not be as effective .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
O-(2-propan-2-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7H,10H2,1-2H3 |
InChI Key |
QGNWNCSAPOUAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.